N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridinecarboxamide derivative featuring a 2,3-dimethylphenyl substituent on the amide nitrogen and a 2-methylbenzyl group at the N1 position of the dihydropyridine ring. Its synthesis likely involves nucleophilic substitution or coupling reactions similar to those reported for analogues .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-9-6-12-20(17(15)3)23-21(25)19-11-7-13-24(22(19)26)14-18-10-5-4-8-16(18)2/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGRQUITVOUYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with 2-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with a pyridine-3-carboxylic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of this compound as a potential anticancer agent. Research indicates that derivatives of dihydropyridine compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain dihydropyridine derivatives showed selective cytotoxicity against breast cancer cells, suggesting that modifications to the dihydropyridine structure can enhance its anticancer properties .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Allosteric modulators derived from similar chemical frameworks have shown promise in enhancing cognitive function and protecting neuronal cells from apoptosis . The specific structural features of N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may contribute to its ability to interact with muscarinic receptors, which are crucial for memory and learning processes.
Enzyme Inhibition
This compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes. For example, studies focusing on phospholipase A2 inhibition have indicated that compounds with similar structures can prevent phospholipidosis, a condition linked to drug-induced toxicity . The inhibition of such enzymes is critical in drug development as it can lead to safer therapeutic options.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of this compound suggest that it may exhibit activity against certain bacterial strains. The structural characteristics of the compound allow it to interact with bacterial membranes or specific targets within bacterial cells, potentially leading to bacteriostatic or bactericidal effects.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications at specific positions on the dihydropyridine ring can significantly alter the compound's potency and selectivity against various biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Thermodynamic Stability : The 2,3-dimethylphenyl group may enhance stability compared to halogenated analogues, as methyl groups resist oxidative metabolism better than bromine or CF₃ groups.
- Solubility : The absence of polar substituents (e.g., methoxy or CF₃) in the target compound suggests lower aqueous solubility compared to analogues .
- Pharmacological Potential: While bioactivity data are lacking, structural parallels to patented carboxamides (e.g., kinase inhibitors) suggest possible therapeutic relevance .
Biological Activity
N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H23N3O2
- Molecular Weight : 349.4 g/mol
- IUPAC Name : N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Biological Activity Overview
Research indicates that derivatives of dihydropyridine compounds exhibit a range of biological activities, including:
- Antitumor Activity : Dihydropyridine derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents.
- Anti-inflammatory Effects : Certain compounds in this class have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.
- Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against various pathogens.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor proliferation and inflammation.
- Receptor Modulation : It could act on specific receptors that mediate cellular responses to growth factors and inflammatory signals.
- Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells through various signaling pathways.
Table 1: Summary of Biological Activities
Detailed Findings
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide and how can they be experimentally validated?
- Methodological Answer : X-ray crystallography is the gold standard for structural validation. Use SHELXL for refinement to confirm bond lengths, angles, and hydrogen-bonding patterns . For example, in related dihydropyridine carboxamides, centrosymmetric dimers formed via N–H⋯O hydrogen bonds were critical for stability . NMR (¹H/¹³C) and FTIR can supplement crystallographic data to verify tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) .
Q. What synthetic routes are recommended for preparing this compound, and how can by-product formation be minimized?
- Methodological Answer : A modified Ullmann condensation or nucleophilic substitution is typical for similar carboxamides. For instance, reacting 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid under reflux can yield the target compound. By-products (e.g., tautomers or unreacted intermediates) are minimized by controlling stoichiometry, reaction time, and temperature . Purification via recrystallization (e.g., methanol evaporation) is advised .
Q. How can the electronic properties (e.g., π-conjugation) of this compound influence its reactivity?
- Methodological Answer : Extended π-conjugation across the amide bridge and aromatic rings enhances planarity, as shown by dihedral angles <10° in similar structures . Computational methods (DFT) can model electron distribution, while UV-Vis spectroscopy can experimentally assess conjugation effects. For example, bathochromic shifts in absorbance spectra indicate strong π-π* transitions .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in tautomeric or conformational analyses of this compound?
- Methodological Answer : Conflicting NMR/IR data (e.g., lactam vs. enol forms) are resolved via X-ray diffraction. For example, in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, crystallography confirmed the keto-amine tautomer despite ambiguous spectroscopic results . Refinement with SHELXL using high-resolution data (≤0.8 Å) is critical for distinguishing H-bonding networks and tautomer ratios .
Q. What experimental and computational strategies can predict the compound’s biological activity based on its structure?
- Methodological Answer :
- In silico : Molecular docking (AutoDock/Vina) can model interactions with enzymes (e.g., kinases) using the amide moiety as a hydrogen-bond donor .
- In vitro : Assays (e.g., enzyme inhibition) should prioritize the 2-methylphenyl group, which enhances hydrophobic interactions in similar compounds .
- SAR Analysis : Compare with analogues (e.g., N-(3-chloro-2-methylphenyl) derivatives) to isolate substituent effects .
Q. How can methodological inconsistencies in reproducibility (e.g., crystallization outcomes) be addressed?
- Methodological Answer : Replicate synthesis under inert atmospheres (N₂/Ar) to avoid oxidation. For crystallization, use mixed solvents (e.g., MeOH:H₂O) to improve crystal quality. If polymorphism occurs, employ PXRD to identify phases and refine conditions using factorial design .
Q. What advanced techniques validate intermolecular interactions (e.g., hydrogen bonding) in solid-state studies?
- Methodological Answer :
- SC-XRD : Identify H-bonding motifs (e.g., R₂²(8) dimers) with SHELXL .
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H⋯O vs. H⋯Br) using CrystalExplorer .
- Thermal Analysis (DSC/TGA) : Correlate decomposition temperatures with H-bond stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- False Positives : Re-dock with explicit solvent models (e.g., TIP3P) to account for solvation effects.
- Experimental Variability : Use standardized protocols (e.g., IC₅₀ assays in triplicate) and validate with positive controls .
- Meta-Analysis : Compare results with structurally related compounds (e.g., N-(4-methyl-2-pyridinyl) derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
